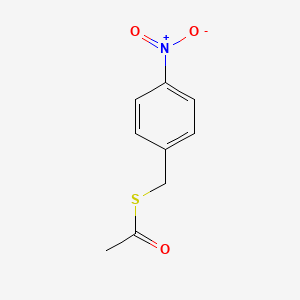

S-4-Nitrobenzyl thioacetate

Description

The Role of Thioacetate (B1230152) Chemistry in Modern Organic Synthesis

Thioacetates, the sulfur analogs of acetates, are valuable reagents in contemporary organic synthesis. fiveable.mersc.org The thioester functional group, with its unique reactivity compared to its oxygen counterpart, serves as a versatile tool for chemists. fiveable.me Thioacetates are frequently employed as precursors for thiols, which are important in various applications, including the formation of self-assembled monolayers and the synthesis of biologically active molecules. researchgate.netguidechem.com The use of thioacetates provides a stable and less odorous alternative to the direct handling of thiols, which are prone to oxidation. researchgate.netthieme-connect.com Furthermore, the thioester linkage can be selectively cleaved under specific conditions, making thioacetates useful as protecting groups for thiol functionalities during multi-step synthetic sequences. fiveable.mewikipedia.org

The Significance of Nitrobenzyl Moieties in Advanced Chemical Scaffolds

The nitrobenzyl group is a key structural component in the design of advanced chemical scaffolds. ketonepharma.com Its electron-withdrawing nature significantly influences the reactivity of the molecule to which it is attached. ketonepharma.com A prominent application of the nitrobenzyl moiety is as a photolabile protecting group. numberanalytics.comscholasticahq.com This "caged" compound strategy allows for the controlled release of a protected functional group upon irradiation with light, offering spatial and temporal control over chemical reactions. numberanalytics.comscholasticahq.comfiveable.me This feature is particularly valuable in the synthesis of complex molecules and in biological studies where precise activation of a molecule is required. scholasticahq.comcaltech.edu The 4-nitrobenzyl group, in particular, has been utilized in the protection of various functional groups, including alcohols and amides. caltech.edu

The Research Landscape of S-4-Nitrobenzyl Thioacetate: A Focus on Synthesis and Reactivity

Research on this compound has primarily centered on its synthesis and reactivity. The compound is typically synthesized from 4-nitrobenzyl bromide and a thioacetate salt, such as potassium thioacetate. researchgate.netfigshare.com Studies have explored its utility as a substrate in various chemical transformations. For example, it has been used as an acyl donor in enzyme-catalyzed reactions. d-nb.info The reactivity of this compound is influenced by both the thioester group and the nitrobenzyl moiety. The thioester allows for nucleophilic acyl substitution, while the nitro group can be reduced to an amine, providing a handle for further functionalization. Kinetic studies have also been performed to understand its reactivity compared to its oxygen analogs, revealing the influence of the sulfur atom on the electrophilicity of the carbonyl carbon. cdnsciencepub.comresearchgate.netresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H9NO3S |

| Appearance | Light brown solid figshare.com |

| Synthesis Precursor | 4-nitrobenzyl bromide researchgate.netfigshare.com |

Research Findings on this compound

Recent studies have highlighted the diverse applications of this compound in organic synthesis.

Synthesis and Precursors

The most common method for the synthesis of this compound involves the reaction of 4-nitrobenzyl bromide with a thioacetate salt. researchgate.netfigshare.com For instance, a documented synthesis involves treating 4-nitrobenzyl bromide with potassium thioacetate in acetonitrile (B52724) to yield the desired product as a light brown solid. figshare.com Another approach utilizes S-(4-nitrobenzyl)thioacetic acid, which can be synthesized from 4-nitrobenzyl bromide.

Reactivity and Applications

The reactivity of this compound has been explored in various contexts:

Enzymatic Reactions: It has been used as an acetyl donor in biocatalytic Friedel-Crafts-type acylation reactions catalyzed by acyltransferase. d-nb.info In one study, it showed moderate conversion (58%) in the acylation of resorcinol (B1680541). d-nb.info

Precursor to Other Compounds: this compound serves as a precursor for the synthesis of more complex molecules. For example, it was used to synthesize 2-(benzoxazol-2-yl)-3,4-dihydroxy-5-(4-nitrophenyl)thiophene and 2-(benzimidazol-2-yl)-3,4-dihydroxy-5-(4-nitrophenyl)thiophene.

Kinetic Studies: Comparative kinetic studies of S-4-nitrophenyl thioacetate and its oxygen analog, p-nitrophenyl acetate (B1210297), have provided insights into their reactivity with various nucleophiles. cdnsciencepub.comresearchgate.netresearchgate.net These studies have shown that the reactivity is highly dependent on the nature of the nucleophile. researchgate.net For instance, a polarizable nucleophile like 4-chlorothiophenoxide is significantly more reactive towards the thioester, while a hard nucleophile like the hydroxide (B78521) ion is less reactive compared to its reaction with the oxygen ester. researchgate.net

Interactive Data Table: Reactivity of this compound Analogs

| Reactant | Nucleophile | Relative Reactivity | Reference |

| S-4-nitrophenyl thioacetate | 4-chlorothiophenoxide | ~300 times more reactive than p-nitrophenyl acetate | researchgate.net |

| S-4-nitrophenyl thioacetate | Hydroxide ion | ~2-fold less reactive than p-nitrophenyl acetate | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

170640-75-2 |

|---|---|

Molecular Formula |

C9H9NO3S |

Molecular Weight |

211.24 g/mol |

IUPAC Name |

S-[(4-nitrophenyl)methyl] ethanethioate |

InChI |

InChI=1S/C9H9NO3S/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 |

InChI Key |

HFWGVLOQUXAWPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of S 4 Nitrobenzyl Thioacetate Systems

Nucleophilic Substitution Reactions Involving Thioacetate (B1230152) Esters

Nucleophilic substitution at the acyl carbon is a cornerstone of organic chemistry, and thioesters such as S-4-nitrobenzyl thioacetate serve as highly reactive substrates for these transformations. Their reactivity is attributed to factors including the weaker resonance stabilization compared to oxygen esters and the superior leaving group ability of the corresponding thiolate. echemi.comgonzaga.edustackexchange.com

Kinetic and Mechanistic Studies of Aminolysis Reactions

The aminolysis of thioesters, particularly S-4-nitrophenyl substituted thiobenzoates, has been extensively studied to understand their reaction mechanisms. Kinetic investigations involving reactions with series of secondary alicyclic amines often reveal the formation of a zwitterionic tetrahedral intermediate (T±). koreascience.krrsc.org The rate-determining step (RDS) of these reactions can shift depending on the basicity of the attacking amine.

For instance, in the aminolysis of S-4-nitrophenyl thiobenzoate with alicyclic secondary amines in aqueous DMSO, a downwardly curved Brønsted-type plot is observed. koreascience.kr This curvature indicates a change in the RDS from the breakdown of the tetrahedral intermediate to its formation as the amine becomes more basic. researchgate.net Specifically, the Brønsted coefficient (βnuc) changes from approximately 0.9 when the pKa is low to around 0.3 when the pKa is high, signifying this mechanistic shift. koreascience.krresearchgate.net

Studies on related systems, such as the aminolysis of 2,4-dinitrophenyl and 2,4,6-trinitrophenyl thiolacetates, also support a stepwise mechanism involving a tetrahedral intermediate, with non-linear Brønsted plots confirming a change in the rate-limiting step. rsc.org The point of curvature in these plots (pKa°) depends on both the substrate and the class of amine (e.g., alicyclic amines vs. pyridines), highlighting the sensitivity of the reaction pathway to the electronic environment. rsc.org

Hydrolysis Pathways and Medium Effects in Aqueous and Mixed Solvent Environments

The hydrolysis of thioesters is thermodynamically more favorable than that of their oxygen ester counterparts. libretexts.org The reaction of S-p-nitrophenyl thioacetate with hydroxide (B78521) ion (OH⁻) has been investigated in varying mixtures of dimethyl sulfoxide (B87167) (DMSO) and water, revealing dramatic medium effects on reactivity. scholaris.cacdnsciencepub.com

The second-order rate constant (k_N) for the alkaline hydrolysis of S-p-nitrophenyl thioacetate increases exponentially as the mole fraction of DMSO in the aqueous mixture rises. For example, the rate constant surges from 5.90 M⁻¹s⁻¹ in pure water to 190,000 M⁻¹s⁻¹ in 80 mol % DMSO. scholaris.cacdnsciencepub.com This rate enhancement is significantly more pronounced than for the corresponding oxygen ester, p-nitrophenyl acetate (B1210297). cdnsciencepub.com

Interestingly, despite S-p-nitrophenyl thioacetate possessing a better leaving group (p-nitrothiophenoxide) than p-nitrophenyl acetate, it is about twofold less reactive in pure water. cdnsciencepub.com This suggests that the reaction proceeds through a stepwise mechanism where the expulsion of the leaving group occurs after the rate-determining step, which is the initial nucleophilic attack by OH⁻ to form a tetrahedral intermediate. scholaris.cacdnsciencepub.com The remarkable increase in reactivity in DMSO-rich media is attributed not only to the desolvation and destabilization of the hydroxide ion in the ground state but also to the significant stabilization of the polarizable transition state. koreascience.krscholaris.ca

| mol % DMSO | k_N (M⁻¹s⁻¹) |

|---|---|

| 0 | 5.90 |

| 10 | 16.3 |

| 20 | 39.1 |

| 30 | 101 |

| 40 | 274 |

| 50 | 897 |

| 60 | 3,140 |

| 70 | 15,100 |

| 80 | 190,000 |

Comparative Reactivity Analyses with Oxygen Analogues and Related Esters

Thioesters are generally more reactive towards nucleophilic acyl substitution than their oxygen ester analogues. echemi.comgonzaga.edu This enhanced reactivity stems from two primary factors:

Reduced Resonance Stabilization: The overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon is less effective than the 2p-2p overlap in oxygen esters. This diminishes the resonance stabilization of the thioester ground state, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. echemi.comstackexchange.com

Superior Leaving Group: Thiolates are weaker bases and thus better leaving groups than alkoxides. gonzaga.edustudentdoctor.net

Kinetic studies directly quantify this reactivity difference. For example, S-4-nitrophenyl X-substituted thiobenzoates are 7.8 to 47.6 times more reactive in aminolysis reactions than their corresponding oxygen analogues (4-nitrophenyl X-substituted benzoates). researchgate.netkoreascience.kr This is consistent with 4-nitrothiophenoxide being a better leaving group (lower pKa) than 4-nitrophenoxide. researchgate.netkoreascience.kr However, the magnitude of this enhanced reactivity is highly dependent on the nature of the nucleophile. With a soft, polarizable nucleophile like 4-chlorothiophenoxide, S-4-nitrophenyl thioacetate is about 300-fold more reactive than 4-nitrophenyl acetate. researchgate.net In contrast, with a hard, nonpolarizable nucleophile like the hydroxide ion in pure water, the thioester is actually twofold less reactive than the oxygen ester. researchgate.netcdnsciencepub.com

Influence of Electronic and Steric Factors on Thioester Reactivity

The reactivity of thioesters is finely tuned by the electronic and steric properties of both the substrate and the attacking nucleophile. These influences can be quantified and mechanistically interpreted through structure-reactivity relationships.

Quantitative Structure-Reactivity Relationships and Substituent Effects on Reaction Rates

Quantitative structure-reactivity relationships (QSARs), such as those derived from the Hammett equation, are powerful tools for probing reaction mechanisms. In the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates, standard Hammett plots often yield poor correlations, particularly with negative deviations for electron-donating groups (EDGs). researchgate.netkoreascience.kr

However, applying the Yukawa-Tsuno equation, which accounts for resonance effects, results in excellent linear correlations. researchgate.netkoreascience.kr This indicates that the deviations are caused by ground-state stabilization through resonance between the EDG and the carbonyl group, rather than a change in the rate-determining step. researchgate.netkoreascience.kr The obtained reaction constants (ρ_X) are positive (e.g., 0.93-1.23 for aminolysis), confirming that the reaction is facilitated by electron-withdrawing substituents on the benzoyl moiety, which increase the electrophilicity of the carbonyl carbon. koreascience.kr The magnitude of ρ_X also increases as the attacking amine becomes more basic, a finding that is inconsistent with the Reactivity-Selectivity Principle (RSP). researchgate.netkoreascience.kr

| Amine | ρ_X | r | Correlation (R²) |

|---|---|---|---|

| Piperidine | 0.93 | 0.67 | 0.997 |

| Piperazine | 1.11 | 0.61 | 0.996 |

| Morpholine | 1.23 | 0.57 | 0.995 |

Elucidation of the α-Effect in Thioester Reactions: Substrate and Nucleophile Dependent Manifestations

The α-effect describes the enhanced nucleophilicity of an atom that has an adjacent atom bearing a lone pair of electrons, compared to a reference nucleophile of similar basicity. acs.org Hydrazine (H₂NNH₂) and hydroperoxide (HOO⁻) are classic α-nucleophiles.

Studies on the reactions of S-4-nitrophenyl thioacetate (and its oxygen analogue) reveal that the magnitude of the α-effect is strongly dependent on the substrate's electrophilic center. cdnsciencepub.comgrafiati.comcdnsciencepub.com For example, the α-effect for the hydroperoxide ion (HOO⁻) is larger for the reaction with the more polarizable S-4-nitrophenyl thioacetate than for its oxygen analogue, 4-nitrophenyl acetate. cdnsciencepub.comcdnsciencepub.com Conversely, for butan-2,3-dione monoximate (Ox⁻), the α-effect is smaller for the thioester. cdnsciencepub.comgrafiati.com

This substrate dependence indicates that the α-effect cannot be explained solely by ground-state destabilization of the nucleophile. cdnsciencepub.comgrafiati.com Instead, factors such as transition-state stabilization, which can be influenced by the polarizability of the electrophilic center, play a crucial role. cdnsciencepub.com In the hydrazinolysis of aryl esters, the α-effect is often attributed to the formation of a stabilized five-membered cyclic transition state, where intramolecular hydrogen bonding facilitates the departure of the leaving group. researchgate.net The observation that the α-effect's magnitude can depend on the electronic nature of substituents in the leaving group further supports the importance of transition-state interactions over simple ground-state destabilization. researchgate.netkoreascience.kr

Intramolecular Rearrangements and Mechanistic Considerations

Investigation of Thioacetyl Migration Phenomena and Strategies for Suppression

Scientific investigations into the reactivity of thioacetate-containing compounds have revealed a propensity for intramolecular thioacetyl migration, a phenomenon that can lead to the formation of undesired side products and complex reaction mixtures. This rearrangement is particularly pronounced in molecules where the thioacetate group is in proximity to a potential nucleophilic site, and its lability is often enhanced under basic conditions.

While direct and extensive research focusing exclusively on this compound's intramolecular rearrangements is not prominently available in the reviewed literature, the behavior of analogous thioacetate systems, particularly in glycoside chemistry, provides significant insights into the potential mechanistic pathways and suppression strategies that would be applicable.

In related studies, the thioacetate group has been observed to be unstable even under weakly basic conditions. nih.govresearchgate.net This lability is hypothesized to facilitate the migration of the thioacetyl group. The presence of a nucleophile can trigger the formation of a thiol group, which can then lead to a cascade of reactions including acetyl migration. nih.gov

Strategies for Suppression

A primary strategy to mitigate unwanted thioacetyl migration revolves around controlling the reaction conditions to disfavor the formation of the reactive thiol intermediate. Researchers have successfully suppressed this intramolecular rearrangement by the addition of a conjugate acid or an anhydride (B1165640) to the reaction mixture. nih.govresearchgate.net This approach effectively inhibits the generation of thiol groups from the thioacetate, thereby preventing the subsequent migration of the thioacetyl group.

The effectiveness of this suppression strategy has been demonstrated in the synthesis of various sulfur-containing glycosides, where the presence of an appropriate amount of a conjugate acid/anhydride led to a significant improvement in the yield of the desired products and a reduction in the formation of rearrangement-related impurities. nih.govresearchgate.net

Illustrative Data on Thioacetyl Migration Suppression in an Analogous System

To illustrate the impact of reaction conditions on the suppression of side reactions related to thioacetate lability, the following table presents data from a study on the glycosylation of a donor containing a thioacetyl group. While not this compound, the principles of controlling reaction conditions to improve yield and reduce side products are analogous.

| Entry | Reagents and Conditions | Yield of Desired Product (%) | Observations |

|---|---|---|---|

| 1 | 0.5 equiv. Ag₂O, 0.4 equiv. TfOH, 30 min | 65 | Formation of side products observed. |

| 2 | 1.0 equiv. Ag₂O, 30 min | 78 | Increased yield with more Ag₂O. |

| 3 | 2.0 equiv. AgOTf, 10 min | 88 | Inhibition of acetyl migration noted, leading to higher yield in shorter time. mdpi.com |

| 4 | 1.0 equiv. AgOTf, 60 min | 75 | Decreased yield with less AgOTf even with longer reaction time. mdpi.com |

The data in the table demonstrates that by carefully selecting the type and stoichiometry of the promoter (e.g., using AgOTf instead of Ag₂O), the migration of the acetyl group can be effectively suppressed, leading to a significant increase in the yield of the desired glycosylation product. mdpi.com This principle of reaction optimization is directly relevant to controlling the reactivity of this compound and preventing potential intramolecular rearrangements.

Role of S 4 Nitrobenzyl Thioacetate As a Synthetic Precursor in Organic Transformations

Utilization in Carbon-Sulfur Bond Forming Reactions

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, crucial for the preparation of numerous biologically active compounds and materials. mdpi.com S-4-Nitrobenzyl thioacetate (B1230152) serves as an effective sulfur source in several C-S bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-S bonds. A method has been developed for the synthesis of benzyl (B1604629) aryl thioethers using an in situ deprotection of benzyl thioacetates, including S-4-Nitrobenzyl thioacetate, as a stable and odorless alternative to free thiols. researchgate.net This approach allows for the coupling of various benzyl thioacetates with aryl halides to produce a diverse range of benzyl aryl thioethers in good to excellent yields. researchgate.net The reaction is also amenable to a one-pot protocol, starting from a benzyl halide, potassium thioacetate, and an aryl bromide. researchgate.net

The general applicability of palladium-catalyzed cross-coupling extends to the synthesis of S-aryl thioacetates from aryl halides and potassium thioacetate, which can then be used in subsequent transformations. researchgate.net These reactions tolerate a variety of functional groups on the aryl halide, including both electron-donating and electron-withdrawing groups. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Benzyl Thioacetate Derivative | Aryl Halide | Product | Yield |

| This compound | 4-Bromoanisole | 4-Methoxy-4'-nitro-diphenylmethyl sulfide | Good |

| S-4-Methylbenzyl thioacetate | 1-Bromo-4-fluorobenzene | 4-Fluoro-4'-methyl-diphenylmethyl sulfide | Excellent |

| S-4-Chlorobenzyl thioacetate | 4-Bromotoluene | 4-Methyl-4'-chloro-diphenylmethyl sulfide | Good |

Thia-Michael Addition Reactions and Related Processes

Thia-Michael additions represent a key method for C-S bond formation, involving the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. srce.hr Thioacetates, including this compound, can serve as precursors to the requisite thiol nucleophiles. The deprotection of the thioacetate, often under basic conditions, generates a thiolate in situ, which then participates in the Michael addition. researchgate.net This strategy avoids the direct use of volatile and odorous thiols. researchgate.net

The reactivity of this compound has been explored in biocatalytic acylations, where it functions as an acyl donor. In a reaction catalyzed by an acyltransferase, this compound participated in a Friedel-Crafts-type acylation of resorcinol (B1680541), demonstrating the enzyme's ability to cleave the C-S bond and facilitate subsequent C-C bond formation. d-nb.info While its conversion was moderate (58%) compared to other thioesters, this highlights its potential in enzymatic transformations. d-nb.info

Precursor to Complex Molecular Architectures

The reactivity of this compound and its derivatives extends to the synthesis of more complex and biologically relevant molecules.

Synthesis of Substituted Thiophene (B33073) Derivatives from S-(4-nitrobenzyl)thioacetic acid

S-(4-nitrobenzyl)thioacetic acid, a derivative of this compound, is a key starting material for the synthesis of various substituted thiophene derivatives. For instance, condensation of S-(4-nitrobenzyl)thioacetic acid with diethyl oxalate, followed by treatment with 2-aminophenol (B121084) or 1,2-diaminobenzene, yields 2-(benzoxazol-2-yl)-3,4-dihydroxy-5-(4-nitrophenyl)thiophene and 2-(benzimidazol-2-yl)-3,4-dihydroxy-5-(4-nitrophenyl)thiophene, respectively. These thiophene derivatives can be further elaborated, for example, by reduction of the nitro group to an amino group, which can then be diazotized and coupled to form azo dyes.

Table 2: Synthesis of Thiophene Derivatives from S-(4-nitrobenzyl)thioacetic acid

| Reactant 1 | Reactant 2 | Product |

| S-(4-nitrobenzyl)thioacetic acid | Diethyl oxalate, then 2-aminophenol | 2-(Benzoxazol-2-yl)-3,4-dihydroxy-5-(4-nitrophenyl)thiophene |

| S-(4-nitrobenzyl)thioacetic acid | Diethyl oxalate, then 1,2-diaminobenzene | 2-(Benzimidazol-2-yl)-3,4-dihydroxy-5-(4-nitrophenyl)thiophene |

Construction of Thioglucoside Analogues

Thioacetates are important precursors in the synthesis of thioglycosides, which are analogues of glycosides where the glycosidic oxygen is replaced by a sulfur atom. An improved method for synthesizing 1-glycosyl thioacetates involves the direct reaction of per-O-acetylated glycoses with potassium thioacetate. researchgate.net These 1-glycosyl thioacetates can be efficiently converted to the corresponding 1-thiols, which are then coupled with aryl iodides to produce thioglucoside analogues. researchgate.net While direct involvement of this compound is not explicitly detailed, the utility of thioacetates in this area is well-established. For instance, the synthesis of p-nitrophenyl 4-thio-β-D-mannopyranoside has been attempted, highlighting the interest in nitro-substituted aryl thioglycosides. nih.govfrontiersin.org

Building Blocks for Oligonucleotide Synthesis, including Nucleoside Phosphorothioates

In the synthesis of oligonucleotide analogues, particularly phosphorothioates where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, protecting groups for the sulfur atom are crucial. The 4-nitrobenzyl group has been investigated as an S-protecting group in the synthesis of nucleoside phosphorothioates. However, it was found to be unsuitable for this purpose under certain conditions. Despite this, the broader class of thioesters remains relevant. For example, S-(2-cyanoethyl) esters of 3'-phosphorothioates are used as building blocks in the phosphotriester approach to oligonucleotide synthesis. The synthesis of functionalized monomers for nonionic oligonucleotide analogues has also utilized thioacetate intermediates for the formation of thioether linkages. acs.org

Phosphoramidites are key building blocks in the most common method of oligonucleotide synthesis. google.com The synthesis of these building blocks can involve thioacetate functionalities. For instance, a 4'-thiouridine phosphoramidite (B1245037) building block has been synthesized, demonstrating the integration of thiosugars into oligonucleotide synthesis protocols. nih.gov

Acyl Donor Applications in Catalytic Systems

The functionalization of aromatic compounds through acylation is a cornerstone of synthetic organic chemistry. d-nb.info In a significant advancement from traditional chemical methods, which often require harsh Lewis or Brønsted acid catalysts, biocatalytic alternatives have emerged, offering high chemo- and regioselectivity under milder, aqueous conditions. d-nb.infonih.gov A notable example is the C-acyltransferase isolated from Pseudomonas protegens (PpATase), which has been shown to catalyze Friedel-Crafts-type C-C bond formation on non-natural resorcinol substrates. nih.govacs.org

Research into the scope of acyl donors for this enzymatic transformation has revealed that the acyltransferase is capable of cleaving C-S bonds, enabling the use of thioesters as effective acylating agents. d-nb.infoacs.org This capability extends the synthetic utility of the enzyme, allowing for the transfer of acyl groups from a variety of thioester precursors to phenolic acceptors. d-nb.info The reaction proceeds with high regioselectivity, exclusively yielding the C4-acylated product of resorcinol (2,4-dihydroxyacetophenone) without detectable O-acylation or multiple substitutions. d-nb.info

Within this context, This compound has been investigated as a potential acyl donor. In the biocatalytic acylation of resorcinol catalyzed by the C-acyltransferase from Pseudomonas protegens, this compound demonstrated moderate effectiveness. d-nb.info Studies showed that it yielded the desired product, 2,4-dihydroxyacetophenone, with a 58% conversion. d-nb.info

The efficiency of the acylation reaction using various thioesters was found to be influenced by additives. The inclusion of imidazole (B134444) as an additive, for instance, generally improved reaction outcomes, in some cases leading to complete substrate conversion. d-nb.info While ethyl thioacetate was identified as a particularly suitable acetyl donor, the successful use of this compound highlights the enzyme's tolerance for aromatic thioesters as acyl sources. d-nb.infonih.gov The enzyme facilitates the breaking of the C-S bond in the thioester, followed by the formation of a C-C bond with the aromatic acceptor. d-nb.info

The table below summarizes the research findings on the use of various thioester acyl donors in the biocatalytic Friedel-Crafts-type acylation of resorcinol.

Table 1: Biocatalytic Acylation of Resorcinol with Various Thioester Donors

| Acyl Donor | Additive | Conversion (%) | Product |

|---|---|---|---|

| Ethyl thioacetate | None | 81 | 2,4-Dihydroxyacetophenone |

| S-Phenyl thioacetate | None | 95 | 2,4-Dihydroxyacetophenone |

| This compound | None | 58 | 2,4-Dihydroxyacetophenone |

| 2-Acetylthioacetophenone | None | 93 | 2,4-Dihydroxyacetophenone |

| Ethyl thioacetate | Imidazole | >99 | 2,4-Dihydroxyacetophenone |

| S-Phenyl thioacetate | Imidazole | >99 | 2,4-Dihydroxyacetophenone |

| This compound | Imidazole | >99 | 2,4-Dihydroxyacetophenone |

| 2-Acetylthioacetophenone | Imidazole | >99 | 2,4-Dihydroxyacetophenone |

Data sourced from a study on biocatalytic Friedel-Crafts-type acylation catalyzed by acyltransferase from Pseudomonas Protegens. d-nb.info

Advanced Spectroscopic and Computational Analysis of S 4 Nitrobenzyl Thioacetate

Advanced Spectroscopic Characterization Techniques

The structural and electronic properties of S-4-nitrobenzyl thioacetate (B1230152) are elucidated through a variety of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, vibrational modes, and electronic transitions of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the molecular structure of S-4-nitrobenzyl thioacetate by identifying the chemical environment of its protons.

In a typical ¹H NMR spectrum of a related compound, ethyl 2-((4-nitrobenzyl)thio)acetate, the protons of the 4-nitrobenzyl group show distinct signals. The aromatic protons appear as doublets at approximately 8.19 ppm and 7.53 ppm, characteristic of a para-substituted benzene (B151609) ring. beilstein-journals.org The methylene (B1212753) protons adjacent to the sulfur atom (thioester) and the nitro-substituted ring also exhibit specific chemical shifts. beilstein-journals.org For this compound itself, the protons on the benzene ring are observed as a doublet at 8.14 ppm and 7.39 ppm. rsc.org The methylene protons of the benzyl (B1604629) group appear as a singlet at 4.29 ppm. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for this compound and a Related Compound

| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| This compound | - | Aromatic H | 8.14 | d | 8.8 | rsc.org |

| Aromatic H | 7.39 | d | 8.8 | rsc.org | ||

| Benzyl CH₂ | 4.29 | s | - | rsc.org | ||

| Ethyl 2-((4-nitrobenzyl)thio)acetate | CDCl₃ | Aromatic H | 8.19 | d | 8.9 | beilstein-journals.org |

| Aromatic H | 7.53 | d | 8.9 | beilstein-journals.org | ||

| O-CH₂ | 4.19 | q | 7.1 | beilstein-journals.org | ||

| S-CH₂ (benzyl) | 3.92 | s | - | beilstein-journals.org | ||

| S-CH₂ (acetate) | 3.06 | s | - | beilstein-journals.org | ||

| CH₃ | 1.29 | t | 7.1 | beilstein-journals.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum of nitro compounds typically shows strong and characteristic absorption bands for the nitro (NO₂) group. spectroscopyonline.com Specifically, aromatic nitro compounds exhibit asymmetric and symmetric stretching vibrations that are readily identifiable. spectroscopyonline.com For a related compound, 4-nitrophenyl acetate (B1210297), characteristic IR peaks are observed that correspond to the various functional groups. chemicalbook.com In the case of this compound, the IR spectrum would be expected to show a strong carbonyl (C=O) stretching band from the thioacetate group, typically around 1690-1750 cm⁻¹. researchgate.net The nitro group would display strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. For instance, in nitrophenol isomers, characteristic Raman peaks are observed for the nitro group and the C-H deformations of the aromatic ring. spectroscopyonline.com The Raman spectrum of this compound would similarly exhibit bands corresponding to the vibrations of the nitro group, the aromatic ring, and the thioester functionality. The C=O stretching vibration in thioesters is also observable in Raman spectra. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for Functional Groups Related to this compound

| Functional Group | Vibrational Mode | Typical IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) | Reference |

| Nitro (Aromatic) | Asymmetric Stretch | 1500–1570 | spectroscopyonline.com | |

| Nitro (Aromatic) | Symmetric Stretch | 1300–1370 | 1333-1343 | spectroscopyonline.comspectroscopyonline.com |

| Thioester (C=O) | Stretch | 1690–1750 | ~1727 | researchgate.netresearchgate.net |

| Aromatic C-H | Stretch | ~3038 | researchgate.net | |

| Aromatic C=C | Ring Stretch | 1414-1596 | researchgate.net |

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. This technique provides unambiguous confirmation of the compound's identity.

Using techniques like electrospray ionization (ESI), the exact mass of the molecule can be measured with high accuracy. For instance, the calculated mass for the sodium adduct of a similar compound, ethyl 2-((4-nitrobenzyl)thio)acetate ([M+Na]⁺), is 278.0457, which matches the experimentally found value. beilstein-journals.org This level of precision allows for the confident determination of the elemental formula. HRMS is a standard method for the characterization of newly synthesized organic compounds. rsc.orgsfrbm.org

Application of Other Advanced Spectroscopic Methods in Chemical Analysis (e.g., UV-Vis, Fluorescence, Dichroism)

UV-Vis Spectroscopy: This technique is used to study the electronic transitions within a molecule. This compound is expected to show characteristic absorption bands due to the presence of the nitrobenzene (B124822) chromophore. The electronic spectrum of 4-nitrophenol (B140041), a related chromophore, is pH-dependent, with absorption maxima around 320 nm in alkaline media and 400 nm in acidic media. researchgate.net Kinetic studies involving S-4-nitrophenyl thioacetate and its analogs often utilize UV-Vis spectrophotometry to monitor the reaction progress by observing the liberation of 4-nitrothiophenoxide, which has a distinct absorbance. researchgate.net

Fluorescence Spectroscopy: While this compound itself is not typically studied for its fluorescence properties, the 4-nitrobenzyl moiety can be incorporated into fluorescent probes. For example, a near-infrared fluorescent biosensor for detecting tumor hypoxia was developed using a derivative of 4-nitrobenzyl thioacetate. rsc.org In this application, the fluorescence of a cyanine (B1664457) dye is modulated by a reaction involving the nitrobenzyl group. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying chiral molecules. jascoinc.com While this compound is not chiral, CD spectroscopy can be applied to chiral derivatives or when the molecule is placed in a chiral environment. tesisenred.net For instance, the technique is used to determine the secondary structure of proteins and can be employed in time-resolved studies to monitor conformational changes. mdpi.com

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the reactivity and electronic structure of molecules like this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the mechanisms of chemical reactions. akj.az These calculations can model the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. mdpi.comwavefun.com

For reactions involving thioesters, such as aminolysis or hydrolysis, computational studies can elucidate the nature of the transition state. koreascience.krscholaris.ca For example, in the aminolysis of S-4-nitrophenyl thiobenzoates, kinetic studies combined with theoretical analysis help to determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate. researchgate.netkoreascience.kr The electronic effects of substituents on the reaction rate and mechanism can be rationalized through Hammett and Yukawa-Tsuno plots, which are often supported by computational data. koreascience.kr

Furthermore, quantum chemical calculations can predict various molecular properties, such as bond orders, atomic charges, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding chemical reactivity. ias.ac.inresearchgate.net For instance, the stability and reactivity of a molecule can be correlated with its calculated molecular hardness, softness, and electronegativity. researchgate.net These computational tools are invaluable for predicting the behavior of molecules in chemical reactions and for designing new molecules with desired properties. akj.az

Molecular Modeling and Docking Studies in Structure-Reactivity Correlation

Currently, there are no specific molecular modeling or docking studies published in the scientific literature for This compound .

However, the principles of molecular modeling are often used to correlate the structure of a molecule with its reactivity. For the analogous S-4-nitrophenyl thioacetate , while specific docking studies are not prominent, its reactivity has been extensively correlated with its structure through kinetic studies. For instance, the electronic nature of substituents on the acyl or phenyl portion of related thioesters has been shown to significantly influence reaction rates. Hammett and Yukawa-Tsuno plots, which are tools derived from principles of physical organic chemistry and often supported by computational models, have been used to quantify these relationships. koreascience.krnrel.govmdpi.com These studies reveal that electron-withdrawing groups, like the nitro group, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. koreascience.krnrel.gov

Molecular docking studies on other thioesters have demonstrated their potential as enzyme inhibitors by elucidating their binding modes within active sites. For example, studies on other nitro-containing compounds have utilized molecular docking to predict interactions with protein receptors. sigmaaldrich.com Although not performed on this compound, such studies on analogous compounds highlight the potential for this molecule to be investigated as a targeted inhibitor.

Theoretical Insights into Ground-State and Transition-State Contributions in Reaction Pathways

There is no direct theoretical research on the ground-state and transition-state contributions for the reaction pathways of This compound .

However, extensive theoretical and kinetic studies on S-4-nitrophenyl thioacetate provide a framework for understanding these contributions in related systems. The reactivity of S-4-nitrophenyl thioacetate has been compared to its oxygen analog, p-nitrophenyl acetate, to understand the role of the sulfur atom. grafiati.com

Ground-State Contributions:

The ground state of S-4-nitrophenyl thioacetate is influenced by the polarizability of the sulfur atom and resonance effects. The replacement of the ester oxygen with sulfur can lead to a stabilization of the ground state through resonance interactions. koreascience.krnrel.gov However, the nature of the solvent can significantly impact ground-state stability. For instance, in the alkaline hydrolysis of S-4-nitrophenyl thioacetate, the addition of DMSO to water is believed to destabilize the hydroxide (B78521) ion nucleophile in the ground state, which contributes to an increase in the reaction rate. scispace.com

Transition-State Contributions:

In the alkaline hydrolysis of S-4-nitrophenyl thioacetate in DMSO-water mixtures, it has been proposed that the transition state is more stabilized than the ground state upon the addition of DMSO. This stabilization is attributed to charge dispersion or mutual polarizability interactions between the transition state and the DMSO molecules. The enhanced stabilization of the transition state, coupled with the destabilization of the ground-state nucleophile, leads to a significant rate enhancement.

The table below summarizes kinetic data for the alkaline hydrolysis of S-4-nitrophenyl thioacetate and its oxygen analog, p-nitrophenyl acetate, in various DMSO-H₂O mixtures, illustrating the impact of the solvent on reactivity, which is a reflection of the combined ground-state and transition-state effects.

| Mol % DMSO | k_N (M⁻¹s⁻¹) for p-nitrophenyl acetate | k_N (M⁻¹s⁻¹) for S-4-nitrophenyl thioacetate |

| 0 (H₂O) | 11.6 | 5.90 |

| 10 | 17.1 | 13.9 |

| 20 | 28.0 | 28.1 |

| 30 | 51.7 | 69.8 |

| 40 | 108 | 200 |

| 50 | 289 | 690 |

| 60 | 902 | 3,120 |

| 70 | 3,920 | 22,100 |

| 80 | 32,800 | 190,000 |

| Data from Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry. |

This data clearly shows that while S-4-nitrophenyl thioacetate is less reactive than its oxygen counterpart in pure water, its reactivity dramatically increases and surpasses that of the oxygen ester in DMSO-rich media, highlighting the significant role of the solvent in modulating ground-state and transition-state energies.

Structure Reactivity Relationships and Analog Design Principles

Rational Design of S-4-Nitrobenzyl Thioacetate (B1230152) Analogues for Specific Reactivity

The design of analogs with tailored reactivity profiles hinges on a comprehensive understanding of how specific structural elements influence the reaction mechanism and rate. For thioesters, the primary sites for modification are the electrophilic carbonyl center and the sulfur-linked leaving group, or nucleofuge.

The reactivity of a thioester in nucleophilic acyl substitution reactions is largely dictated by two key factors: the electrophilicity of the carbonyl carbon and the stability of the departing thiolate leaving group (its nucleofugality).

The carbonyl carbon in a thioester is inherently more electrophilic than in its oxygen ester counterpart. biologyinsights.comstackexchange.com This is attributed to less efficient resonance stabilization between the carbonyl group and the larger 3p orbital of the sulfur atom, compared to the more effective overlap with the 2p orbital of an oxygen atom. stackexchange.com This diminished resonance results in a greater partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. biologyinsights.comstackexchange.com

The ability of the leaving group to depart, its nucleofugality, is critical. A good leaving group is one that is stable on its own. For thiols, this stability is directly related to their acidity (pKa). A lower pKa indicates a more acidic thiol and a more stable conjugate base (thiolate), which therefore functions as a better leaving group. wikipedia.org

In the case of S-4-Nitrobenzyl thioacetate, the leaving group is 4-nitrobenzylthiol. The presence of the electron-withdrawing nitro group enhances the acidity of the thiol, but the intervening methylene (B1212753) (-CH₂-) bridge partially insulates the sulfur atom from the nitro group's full electronic effect. This is a clear example of rational design, where the inclusion of the methylene spacer modulates the leaving group's ability. For instance, this compound, with a leaving group pKa of 8.87, undergoes hydrolysis more slowly than a thioester like S-4-nitrophenyl thioacetate, whose leaving group (4-nitrothiophenol) is significantly more acidic with a pKa of 4.5. acs.org This demonstrates how modifying the structure of the nucleofuge allows for the precise tuning of the thioester's reactivity.

| Thiol Leaving Group | pKa | Relative Reactivity Trend |

|---|---|---|

| 4-Nitrothiophenol (B108094) | 4.50 researchgate.net | High |

| 4-Nitrobenzylthiol | 8.87 acs.org | Moderate |

| Methanethiol | ~10.4 | Low |

Altering the acyl portion of the thioester—the non-leaving group—provides another powerful tool for controlling reactivity. Kinetic studies on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates, which serve as excellent models for this compound analogs, illustrate this principle clearly. researchgate.netnih.gov

Modifications to the substituent (X) on the benzoyl ring systematically alter the electrophilicity of the carbonyl carbon.

Electron-withdrawing groups (e.g., X = NO₂) increase the partial positive charge on the carbonyl carbon, making it a better electrophile and accelerating the rate of nucleophilic attack.

Electron-donating groups (e.g., X = OCH₃) decrease the electrophilicity of the carbonyl carbon, thus slowing the reaction rate. researchgate.net

These modifications can also influence the reaction mechanism. For the pyridinolysis of S-4-nitrophenyl X-substituted thiobenzoates, changing the substituent X can cause a shift in the rate-determining step (RDS) of the reaction. For the parent compound (X=H), the reaction exhibits a curved Brønsted-type plot, indicating a change in the RDS from the formation of a tetrahedral intermediate with highly basic pyridines to the breakdown of this intermediate with weakly basic pyridines. nih.gov However, for substrates with more strongly electron-withdrawing groups (X = Cl, NO₂), the reaction proceeds with a single RDS, which is the breakdown of the tetrahedral intermediate across the full range of pyridine (B92270) basicities. nih.gov This highlights how non-leaving group modifications can have profound effects on the entire reaction energy landscape.

| Substituent (X) on Thiobenzoate Ring | Amine Nucleophile | Second-Order Rate Constant (kN, M-1s-1) researchgate.net |

|---|---|---|

| 4-Methoxy | Piperidine | 0.518 |

| 4-Methyl | Piperidine | 0.899 |

| H | Piperidine | 2.01 |

| 4-Chloro | Piperidine | 6.67 |

| 3-Nitro | Piperidine | 38.7 |

Comparative Studies with Related Thioester and Oxygen Ester Architectures in Mechanistic Contexts

Comparing thioesters with their oxygen ester analogs provides fundamental insights into their differential reactivity. Thioesters are consistently found to be more reactive acylating agents than their corresponding oxygen esters. stackexchange.com This enhanced reactivity stems from a combination of electronic and steric factors.

A kinetic study comparing the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates with their oxygen ester analogs (4-nitrophenyl X-substituted benzoates) found that the thioesters were 7.8 to 47.6 times more reactive. researchgate.net This significant rate enhancement can be traced to two primary differences in their molecular architecture:

Carbonyl Electrophilicity : As previously noted, the reduced resonance stabilization in the C(O)-S bond of a thioester results in a more electrophilic carbonyl carbon compared to the C(O)-O bond of an ester. biologyinsights.comstackexchange.com

Leaving Group Ability (Nucleofugality) : Thiolates are superior leaving groups compared to isobasic alkoxides. stackexchange.com This is because sulfur is larger and more polarizable than oxygen, and thiols are generally more acidic than their corresponding alcohols. For example, 4-nitrothiophenol (pKa = 4.50) is significantly more acidic than 4-nitrophenol (B140041) (pKa = 7.14), making the 4-nitrothiophenoxide anion a much more stable and effective leaving group than the 4-nitrophenoxide anion. researchgate.net

| Compound Type | Substrate (X=H) | Nucleophile | kN (M-1s-1) researchgate.net | Reactivity Ratio (Thioester/Ester) |

|---|---|---|---|---|

| Thioester | S-4-Nitrophenyl Thiobenzoate | Piperidine | 2.01 | 19.5 |

| Oxygen Ester | 4-Nitrophenyl Benzoate (B1203000) | Piperidine | 0.103 | |

| Thioester | S-4-Nitrophenyl Thiobenzoate | Piperazine | 0.499 | 38.4 |

| Oxygen Ester | 4-Nitrophenyl Benzoate | Piperazine | 0.013 | |

| Thioester | S-4-Nitrophenyl Thiobenzoate | Morpholine | 0.195 | 47.6 |

| Oxygen Ester | 4-Nitrophenyl Benzoate | Morpholine | 0.0041 |

These comparative studies underscore that the substitution of sulfur for oxygen in the ester linkage fundamentally alters the molecule's reactivity, providing a robust platform for mechanistic investigation and the rational design of reactive chemical probes and intermediates.

Conclusions and Future Research Directions

Synthesis and Reactivity of S-4-Nitrobenzyl Thioacetate (B1230152): A Summary of Key Research Findings

S-4-Nitrobenzyl thioacetate is a versatile chemical compound whose synthesis and reactivity have been explored in several contexts within organic chemistry. Research has established straightforward and efficient methods for its preparation. The most common synthetic routes involve the nucleophilic substitution of a suitable leaving group on a 4-nitrobenzyl precursor with a thioacetate source.

One prevalent method is the reaction of 4-nitrobenzyl halides, such as 4-nitrobenzyl bromide or chloride, with a salt of thioacetic acid, like potassium thioacetate. researchgate.netias.ac.in This reaction is typically carried out in a polar solvent and provides the desired product in good yield. For instance, the treatment of 4-nitrobenzyl chloride with thioacetic acid and pyridine (B92270) in tetrahydrofuran (B95107) (THF) at 50°C yields this compound as pale yellow needles. Another approach involves the reaction of 4-nitrobenzyl alcohol directly with thioacetic acid, often in the presence of an acid catalyst like tetrafluoroboric acid, which proceeds through the intermediate formation of benzyl (B1604629) acetate (B1210297). researchgate.netnih.gov

The reactivity of this compound is multifaceted, making it a valuable intermediate in various synthetic transformations. It serves as a stable, crystalline, and less odorous precursor to 4-nitrotoluene-α-thiol. nih.gov The thioacetate group can be readily hydrolyzed under acidic or basic conditions to liberate the free thiol.

In the realm of metal-catalyzed reactions, this compound has been utilized in palladium-catalyzed cross-coupling reactions with aryl halides, demonstrating its utility in the formation of carbon-sulfur bonds. researchgate.net Furthermore, it has found application in biocatalysis. Research has shown that C-acyltransferase from Pseudomonas protegens can catalyze C-S bond cleavage in this compound, enabling its use as an acyl donor for the Friedel-Crafts-type acylation of aromatic substrates in aqueous buffer. d-nb.info

Kinetic studies on the aminolysis and hydrolysis of related thioesters, such as S-4-nitrophenyl thioacetate, provide significant insight into the reactivity of the thioester linkage compared to its oxygen ester analogue. Thioesters are significantly more reactive toward soft, polarizable nucleophiles but can be less reactive toward hard, nonpolarizable nucleophiles. koreascience.krcdnsciencepub.comcdnsciencepub.com For example, S-4-nitrophenyl thioacetate is approximately 300 times more reactive than p-nitrophenyl acetate towards the soft nucleophile 4-chlorothiophenoxide, but about 2 times less reactive towards the hard nucleophile hydroxide (B78521) ion (OH⁻) in water. cdnsciencepub.comscholaris.ca This differential reactivity is a cornerstone of its chemical behavior. The compound has also been used as a starting material for the synthesis of heterocyclic systems, such as 3,4-dihydroxythiophene derivatives.

| Substrate | Nucleophile | Nucleophile Type | Relative Reactivity (Thioester vs. Ester) | Second-Order Rate Constant, kN (M-1s-1) in H2O |

|---|---|---|---|---|

| S-4-Nitrophenyl Thioacetate | 4-Chlorothiophenoxide | Soft | ~300-fold more reactive | 42.7 |

| p-Nitrophenyl Acetate | 0.143 | |||

| S-4-Nitrophenyl Thioacetate | Hydroxide (OH-) | Hard | ~2-fold less reactive | 5.90 |

| p-Nitrophenyl Acetate | 11.8 |

Identification of Promising Avenues for Further Mechanistic and Synthetic Investigations

Despite the established knowledge, several promising avenues exist for deeper mechanistic and synthetic exploration of this compound.

First, while its participation in palladium-catalyzed cross-coupling has been demonstrated, a comprehensive investigation into the scope and mechanism of these reactions is warranted. researchgate.net Exploring different catalytic systems, ligands, and coupling partners could expand its utility for constructing complex organosulfur compounds.

Second, the lability of the thioacetate group under certain basic conditions, which can lead to side reactions like thioacetyl migration, presents an area for detailed study. nih.govfrontiersin.org A thorough mechanistic understanding of these migration and elimination pathways could lead to the development of reaction conditions that either suppress these unwanted reactions or, conversely, harness them for novel synthetic strategies.

Third, the application of this compound in biocatalysis is an area ripe for expansion. d-nb.info Screening a wider range of enzymes for their ability to recognize and transform this substrate could uncover new biocatalytic methods for acylation or other modifications. This aligns with the growing demand for green and sustainable chemical processes.

Fourth, the profound influence of the solvent medium on the reactivity of thioesters, as demonstrated in studies of alkaline hydrolysis in DMSO-H₂O mixtures, suggests that a systematic investigation into solvent effects on other reactions of this compound would be highly valuable. scholaris.ca Such studies could provide predictive models for reaction optimization and uncover new reactivity patterns.

Finally, exploring the chemistry of the 4-nitrobenzyl group itself within this molecule offers further research directions. The 4-nitrobenzyl moiety is known for its use as a photolabile protecting group and as a protecting group for cysteine that is stable to strong acids like HF but removable via reduction. nih.gov Investigating the interplay between the thioacetate functionality and the properties of the nitrobenzyl group could lead to the development of novel, multifunctional chemical tools for applications in areas like peptide synthesis and materials science.

Broader Implications for Fundamental Organic Chemistry and Synthetic Methodology Development

The study of this compound has broader implications that extend beyond the chemistry of the molecule itself, contributing significantly to fundamental organic chemistry and the development of new synthetic methodologies.

Research into its reactivity provides a clear and practical illustration of the principles of Hard and Soft Acids and Bases (HSAB). The differential reactivity of the "soft" thioester electrophilic center towards "hard" and "soft" nucleophiles serves as an excellent case study for understanding and predicting chemical selectivity. cdnsciencepub.comcdnsciencepub.comscholaris.ca This reinforces fundamental concepts of orbital interactions and polarizability in nucleophilic substitution reactions.

The compound has played a role in the expansion of the synthetic chemist's toolkit. As a stable, crystalline solid, it functions as a convenient and less pungent alternative to volatile and odorous thiols, facilitating easier handling and storage. nih.gov Its use in developing C-S bond-forming reactions contributes to the broader field of organosulfur chemistry, which is crucial for the synthesis of pharmaceuticals and materials. researchgate.net

Furthermore, the stability of the 4-nitrobenzyl group under conditions where other protecting groups like acetamidomethyl (Acm) are labile has significant implications for protecting group strategy, particularly in solid-phase peptide synthesis. nih.gov The development of orthogonal protecting groups is a central theme in the synthesis of complex biomolecules, and the unique stability profile of the S-4-nitrobenzyl moiety makes it a valuable addition to this field. nih.gov

Q & A

Basic Research Questions

Q. What are the common challenges in synthesizing S-4-nitrobenzyl thioacetate, and how can they be mitigated?

- Key Issues :

- Side product formation : Radical-initiated syntheses (e.g., using AIBN) often generate significant byproducts, with yields as low as 4% .

- Purification difficulties : Thioacetate derivatives irreversibly adsorb to silica gel during column chromatography, complicating isolation .

- Methodological Solutions :

- Optimize UV exposure time to balance product formation and side reactions (e.g., incremental testing from 10 minutes to 24 hours) .

- Use alternative purification methods such as reverse-phase chromatography or solvent extraction to avoid silica gel interactions .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Recommended Methods :

- NMR spectroscopy : Critical for confirming thioacetate functional groups and monitoring deprotection steps (e.g., hydrazine-mediated thiol generation) .

- Mass spectrometry (MS) : Used to verify molecular weights (e.g., m/z 337 for thioacetate derivatives) and detect side products .

- IR spectroscopy : Identifies carbonyl (C=O) and thioester (C-S) bonds in intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Critical Practices :

- Use non-permeable gloves , safety goggles , and local exhaust ventilation to avoid dermal/ocular exposure and inhalation .

- Store in a cool, dry environment away from oxidizers to prevent degradation .

- Dispose of waste via qualified personnel following federal and regional regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in Cu-catalyzed C−S cross-coupling involving thioacetates?

- Experimental Insights :

- Catalyst selection : Cu(CF3SO3)2 or Cu(CH3CN)4BF4 enhances selectivity in aryl halide coupling reactions .

- Additive use : Tetrabutylammonium tetrafluoroborate (TBATFB) improves reaction efficiency by stabilizing intermediates .

- Kinetic studies : Monitor reaction progress via TLC or in-situ NMR to terminate reactions before side product accumulation .

Q. What mechanistic insights explain the stability of thioacetate linkers in antiaromatic molecular circuits?

- Findings :

- Thioacetate moieties exhibit weak metal-molecule interactions (e.g., 10–130 meV binding energy), preserving the antiaromatic character of complexes like Ni(nor) .

- The energy alignment between the Fermi level and molecular transport orbitals (ε0 ∼0.48 eV for antiaromatic systems) enhances conductivity compared to aromatic analogs .

Q. How do radical initiators and UV radiation influence the efficiency of thioacetate synthesis?

- Data-Driven Analysis :

- AIBN limitations : Generates excessive radicals, leading to polymerization byproducts; yields <5% without optimized UV exposure .

- UV optimization : Extended UV irradiation (e.g., 24 hours) increases product formation but requires balancing with side reactions. Control experiments (e.g., nonane thioacetate synthesis) validate procedural accuracy .

Q. What strategies improve the stability of thioacetate-functionalized ruthenium bipyridyl complexes?

- Synthetic Approaches :

- Deprotection timing : Introduce hydrazine immediately before measurements to prevent premature thiol oxidation .

- Ligand design : Use electron-withdrawing groups (e.g., nitrobenzyl) to stabilize the thioacetate-Ru coordination sphere .

Contradictions and Open Questions

- Synthetic Yield Discrepancies : reports low yields (4%) with AIBN, while achieves higher yields using BF3•Et2O-carbocation intermediates. This suggests substrate-specific reactivity requiring tailored initiators .

- Purification Trade-offs : Silica gel adsorption ( ) vs. Amberlyst® resin-based methods ( ) highlights the need for context-dependent purification strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.